molecular formula C7H7NO2 B1265714 5-Aminotropolone CAS No. 7021-46-7

5-Aminotropolone

Cat. No. B1265714
CAS RN: 7021-46-7
M. Wt: 137.14 g/mol
InChI Key: SJJUTRFFONLOHZ-UHFFFAOYSA-N
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Patent
US07867774B2

Procedure details

To a stirred solution of 0.39 g of 5-nitrosotropolone (2.6 mmole, obtained from the previous example) and 10 mL of absolute ethanol was added 2.92 g of Tin (II) chloride (12.9 mmole). After 40 minutes at reflux the solution was cooled, filtered, and the liquefied portion was partitioned between ethyl acetate and water. The organic fraction was concentrated in vacuo to give 35 mg (10%) of 5-aminotropolone as a yellow solid. IR spectroscopy of the product (neat) found the following characteristic IR absorption frequencies: 3319 cm−1, 3181 cm−1, 2925 cm−1, 1511 cm−1, 1410 cm−1, 1261 cm−1, 837 cm−1, 781 cm−1, and 739 cm−1.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9](=[N:10]O)[CH:8]=[CH:7][C:5](=[O:6])[C:3](=[O:4])[CH:2]=1.[Sn](Cl)Cl>C(O)C>[CH:1]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:5]([OH:6])[C:3](=[O:4])[CH:2]=1

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
C1=CC(=O)C(=O)C=CC1=NO
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 40 minutes at reflux the solution
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the liquefied portion was partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic fraction was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)C(=CC=C1N)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.